molecular formula C15H15ClFNO3S B2387162 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034364-44-6

2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2387162
CAS RN: 2034364-44-6
M. Wt: 343.8
InChI Key: OSFUZNPUVHJCIQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has attracted significant interest in scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research has demonstrated the synthesis and characterization of thiourea derivatives with significant antipathogenic activities. Such studies highlight the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Structural Properties and Synthesis Techniques

The structural characterization of related compounds, including X-ray diffraction studies, provides insights into their crystalline forms and molecular interactions. Such research contributes to the understanding of how different substituents and synthesis techniques impact the properties and potential applications of these compounds (Sharma et al., 2016).

Potential as Imaging Agents

Fluorinated derivatives of related compounds have been explored for their potential as imaging agents in positron emission tomography (PET) studies. These studies focus on evaluating the binding affinity and selectivity for specific receptors, offering a pathway for the development of diagnostic tools in neurodegenerative disorders and cancer (Lang et al., 1999).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c16-10-3-1-4-11(17)14(10)15(20)18-9-12(21-7-6-19)13-5-2-8-22-13/h1-5,8,12,19H,6-7,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFUZNPUVHJCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=CS2)OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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